molecular formula C19H21N5O3 B2686669 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide CAS No. 1005305-82-7

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B2686669
CAS No.: 1005305-82-7
M. Wt: 367.409
InChI Key: WXAVAQOCBSOFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{ [1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl }-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a methylene-linked 4-methoxyphenylacetamide moiety.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-3-27-17-10-6-15(7-11-17)24-18(21-22-23-24)13-20-19(25)12-14-4-8-16(26-2)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAVAQOCBSOFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and methoxy/ethoxy substituents make the compound susceptible to oxidation under specific conditions.

Reagent Conditions Product Reference
Ceric ammonium nitrateAcidic aqueous mediumOxidative cleavage of methoxy groups to form quinone derivatives
Hydrogen peroxideAlkaline medium (pH 9)Oxidation of the tetrazole ring to form a triazole intermediate

Key Findings :

  • The ethoxyphenyl group is more resistant to oxidation than the methoxyphenyl group due to steric and electronic effects.

  • Oxidation of the tetrazole ring under alkaline conditions preserves the acetamide backbone.

Reduction Reactions

The compound undergoes selective reduction depending on the reagent used:

Reagent Conditions Product Reference
Sodium borohydrideEthanol, 25°CReduction of the acetamide carbonyl to a secondary amine
Palladium/Carbon + H₂Methanol, 50°C, 2 atmHydrogenolysis of the tetrazole ring to form an imine intermediate

Mechanistic Insights :

  • Sodium borohydride selectively reduces the acetamide carbonyl without affecting the tetrazole ring.

  • Catalytic hydrogenation cleaves the tetrazole ring, forming unstable intermediates that rearrange into imines.

Substitution Reactions

The aromatic rings participate in electrophilic substitution due to activating methoxy and ethoxy groups:

Reagent Conditions Position Product Reference
Bromine (Br₂)Acetic acid, 60°CPara to OMe3-Bromo-4-methoxyphenylacetamide derivative
Nitration (HNO₃/H₂SO₄)0°C, 2 hoursMeta to OEt3-Nitro-4-ethoxyphenyltetrazole intermediate

Structural Effects :

  • Methoxy groups direct electrophiles to the para position, while ethoxy groups favor meta substitution .

  • Steric hindrance from the tetrazole-methyl group limits substitution at adjacent positions .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Product Rate Constant (k) Reference
6M HCl, reflux, 4 hours2-(4-Methoxyphenyl)acetic acid + tetrazolek=0.15h1k=0.15\,\text{h}^{-1}
2M NaOH, 80°C, 2 hoursSodium salt of acetic acid + tetrazole aminek=0.27h1k=0.27\,\text{h}^{-1}

Kinetic Data :

  • Alkaline hydrolysis proceeds 1.8× faster than acidic hydrolysis due to nucleophilic attack by OH⁻.

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloaddition reactions:

Reagent Conditions Product Reference
PhenylacetyleneCuI, DMF, 100°C1,2,3-Triazole-linked hybrid heterocycle
Ethylene oxideBF₃·Et₂O, CH₂Cl₂Spiro-tetrazole-oxirane adduct

Applications :

  • Cycloaddition products show enhanced antimicrobial activity compared to the parent compound .

Stability Under Thermal and Photolytic Conditions

Condition Degradation Pathway Half-Life Reference
150°C, 1 hour (dry)Decomposition to CO₂ and aniline derivativest1/2=12mint_{1/2}=12\,\text{min}
UV light (254 nm), 6 hoursPhoto-oxidation of methoxyphenyl groupt1/2=2.5ht_{1/2}=2.5\,\text{h}

Scientific Research Applications

Pharmacological Applications

The presence of the tetrazole ring enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating specific signaling pathways involved in tumor growth and metastasis. The tetrazole moiety can mimic nucleotides and interfere with DNA synthesis or repair mechanisms.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory responses. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent. The structural features may enhance its ability to penetrate bacterial membranes.

Synthesis and Derivative Development

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving azides and nitriles.
  • Introduction of Ethoxy and Methoxy Groups : Electrophilic aromatic substitution reactions are commonly employed to introduce these functional groups onto the aromatic rings.
  • Final Coupling : The acetamide moiety is attached through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study 2Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models.
Study 3Antimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 9e (from )

Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide. Key Differences:

  • Heterocyclic Core : Uses a triazole-thiazole system instead of a tetrazole.
  • Substituents: Incorporates a benzodiazole-phenoxymethyl group and a thiazole-linked 4-methoxyphenylacetamide. Synthesis: Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the tetrazole-based compound’s likely synthesis route (e.g., cyclization of nitriles with sodium azide) . The tetrazole analog may exhibit distinct binding due to its higher nitrogen content .

BG15554 (from )

Structure : 1-(4-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one.
Key Differences :

  • Backbone : Replaces the acetamide with a piperazine-butanylketone chain.
  • Electronic Effects : The ketone group lacks the hydrogen-bonding capability of the acetamide’s NH moiety.
    Functional Implications : The piperazine group may enhance solubility but reduce lipophilicity compared to the arylacetamide. Such structural variations could alter pharmacokinetic profiles .

Triazolone Derivative (from )

Structure : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one.
Key Differences :

  • Core : Triazolone (partially oxidized triazole) vs. tetrazole.
  • Substituents : Dual methoxyphenyl groups without ethoxy substitution.
    Activity : Reported antimicrobial and antitumor properties, attributed to the triazolone’s electrophilic carbonyl group. The tetrazole analog’s increased aromaticity may confer greater metabolic resistance .

Structural and Pharmacological Data Comparison

Compound Core Structure Key Substituents Synthetic Method Reported Activity
Target Compound Tetrazole 4-Ethoxyphenyl, 4-methoxyphenyl Likely nitrile-azide cyclization Not explicitly stated in evidence
Compound 9e Triazole-thiazole Benzodiazole-phenoxymethyl CuAAC click chemistry α-Glucosidase inhibition
BG15554 Tetrazole Piperazine-butanylketone Unspecified No activity data
Triazolone Derivative Triazolone 3- and 4-methoxyphenyl Condensation with hydrazides Antimicrobial, antitumor

Critical Analysis of Structural Modifications

  • Tetrazole vs. Triazole/Thiazole : Tetrazoles offer superior metabolic stability over triazoles due to reduced oxidative susceptibility. However, thiazole-containing compounds (e.g., 9e) may exhibit enhanced π-stacking interactions in enzyme binding .
  • Ethoxy vs.
  • Acetamide vs. Ketone/Piperazine : The acetamide’s NH group enables hydrogen bonding, critical for target engagement, whereas ketones (BG15554) or piperazines may prioritize solubility or steric effects .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 4-ethoxyphenyl group and the 4-methoxyphenyl acetamide moiety contributes to its unique chemical properties and potential biological activities. The structure can be summarized as follows:

ComponentDescription
Tetrazole RingFive-membered ring with four nitrogen atoms
4-Ethoxyphenyl GroupAffects lipophilicity and receptor interactions
4-Methoxyphenyl AcetamideEnhances biological activity through specific interactions

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrazole structure allows it to mimic certain biological molecules, facilitating its binding to enzymes or receptors. This can lead to inhibition or modulation of specific biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
  • Anti-inflammatory Effects : The presence of the methoxy group in the phenyl ring enhances the compound's ability to reduce inflammation markers in vitro.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition at varying concentrations:

Concentration (ppm)Zone of Inhibition (mm)
25012
50018
75022
100028

Anti-inflammatory Effects

In vitro assays were conducted to assess the anti-inflammatory properties by measuring cytokine levels in treated macrophages. The compound significantly reduced TNF-alpha levels compared to untreated controls.

Anticancer Activity

In a preliminary screening using human cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed IC50 values indicating cytotoxicity at concentrations as low as 10 µM.

Q & A

Q. What are the standard synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of precursors with pyridine as a base and Zeolite (Y-H) as a catalyst at 150°C for 5 hours under an oil bath is a common approach. Post-reaction purification involves recrystallization from ethanol . Catalyst choice (e.g., zeolites for regioselectivity) and solvent selection (e.g., pyridine for acid scavenging) critically impact yield and purity.

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm stereochemistry and intermolecular interactions .
  • Spectroscopy : Combine 1^1H/13^13C NMR (to verify substituent positions), IR (amide C=O stretch ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Enzyme inhibition studies : Target kinases or proteases via fluorescence-based assays, comparing inhibition constants (KiK_i) with control inhibitors .

Advanced Research Questions

Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal parameters.
  • Green chemistry : Replace pyridine with biodegradable bases (e.g., DBU) or use microwave-assisted synthesis to reduce reaction time and energy .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis?

  • SHELXD/SHELXE : Employ dual-space algorithms in SHELX for phase problem resolution in twinned crystals.
  • Mercury software : Visualize voids, hydrogen-bonding networks, and packing motifs to validate structural models against experimental data .

Q. What computational methods reconcile contradictions between experimental and theoretical data (e.g., DFT vs. crystallography)?

  • DFT optimization : Compare computed (e.g., Gaussian, ORCA) and experimental bond lengths/angles to assess conformational flexibility.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing anomalies .

Q. How should researchers mitigate hazards during handling and disposal of this compound?

  • Safety protocols : Use PPE (gloves, goggles), fume hoods, and inert atmosphere techniques for moisture-sensitive steps.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration or chemical degradation, adhering to local regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.